5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring fused with a pyridine ring and substituted with chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a chloropyridine derivative.
Attachment of Chlorophenoxy Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Another chlorinated phenoxy compound with similar structural features.
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile: A pyridine derivative with comparable chemical properties.
Uniqueness
5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole is unique due to its specific combination of benzoxazole and pyridine rings, along with the chlorophenoxy substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2O2/c19-10-3-4-16-15(9-10)23-18(25-16)14-2-1-5-22-17(14)24-13-7-11(20)6-12(21)8-13/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVCQJDDYBGFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=CC(=C2)Cl)Cl)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.